5,7-Diallyloxy-4-methyl-chromen-2-one
Description
5,7-Diallyloxy-4-methyl-chromen-2-one is a substituted coumarin derivative characterized by allyloxy groups at positions 5 and 7, a methyl group at position 4, and a ketone at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The allyloxy substituents in this compound likely enhance its lipophilicity and modulate electronic properties, influencing reactivity and interactions with biological targets .
Properties
CAS No. |
18103-21-4 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-methyl-5,7-bis(prop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C16H16O4/c1-4-6-18-12-9-13(19-7-5-2)16-11(3)8-15(17)20-14(16)10-12/h4-5,8-10H,1-2,6-7H2,3H3 |
InChI Key |
SFENFSWNRGDHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC=C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Pechmann Condensation Followed by Allylation
This two-step method is the most widely reported approach for synthesizing 5,7-diallyloxy-4-methyl-chromen-2-one.
Step 1: Synthesis of 5,7-Dihydroxy-4-methylcoumarin
Reagents : Phloroglucinol, ethyl acetoacetate, concentrated sulfuric acid.
Procedure :
- Phloroglucinol (1 eq) and ethyl acetoacetate (1 eq) are dissolved in concentrated sulfuric acid under ice-cooling.
- The mixture is stirred at room temperature for 3–4 hours, then poured into ice-water to precipitate the product.
- The crude 5,7-dihydroxy-4-methylcoumarin is filtered, washed, and recrystallized from ethanol.
Step 2: Allylation of 5,7-Dihydroxy-4-methylcoumarin
Reagents : 5,7-Dihydroxy-4-methylcoumarin, allyl bromide, potassium carbonate (K₂CO₃), acetone.
Procedure :
One-Pot Sequential Reaction
A modified approach avoids isolating the intermediate dihydroxycoumarin:
Reagents : Phloroglucinol, ethyl acetoacetate, allyl bromide, K₂CO₃, sulfuric acid.
Procedure :
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
5,7-Diallyloxy-4-methyl-chromen-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the allyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group in the chromenone ring to form alcohols.
Substitution: The allyloxy groups in the compound can undergo nucleophilic substitution reactions.
Scientific Research Applications
5,7-Diallyloxy-4-methyl-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5,7-diallyloxy-4-methyl-chromen-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
5,7-Dihydroxy-4-methylcoumarin ()
- Substituents : Hydroxyl groups at positions 5 and 7, methyl at position 3.
- Hydroxyl groups may participate in hydrogen bonding, enhancing interactions with enzymes or receptors compared to the allyloxy-substituted analog .
5,7-Dimethoxy-2-methyl-chromen-4-one ()
- Substituents : Methoxy groups at 5 and 7, methyl at position 2.
- Comparison: Methoxy groups are less electron-donating than allyloxy, altering the compound’s electronic profile. The methyl group at position 2 instead of 4 may shift the chromenone’s planar conformation, affecting π-π stacking in crystal structures .
5,7-Dimethoxy-2-phenyl-4H-chromen-4-one ()
- Substituents : Methoxy groups at 5 and 7, phenyl at position 2.
- The methoxy groups provide moderate electron-donating effects, contrasting with the stronger electron-rich allyloxy groups in the target compound .
5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one ()
- Substituents : Hydroxyl groups at 5 and 7, a styryl group at position 2.
- This structural feature is absent in the target compound, suggesting differences in photophysical properties and bioactivity .
Structural and Crystallographic Insights
- Target Compound: No direct crystallographic data are available, but allyloxy groups are expected to introduce torsional strain due to their bulky nature. Programs like SHELX () and ORTEP () are commonly used to resolve such structural complexities in coumarins .
- 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one (): X-ray studies reveal a planar chromenone core with dihedral angles influenced by the phenyl group, highlighting how substituent position affects molecular geometry .
Q & A
Q. How does the compound serve as a precursor in natural product synthesis?
- Methodology : The chromenone scaffold undergoes Claisen rearrangement to generate fused polycyclic systems. For example, thermal treatment (200°C, DMF) yields dihydrobenzofuran derivatives. Stereochemical outcomes are controlled by allyl stereochemistry and solvent effects .
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